molecular formula C17H16O2 B211725 Nyasol CAS No. 96895-25-9

Nyasol

Cat. No. B211725
CAS RN: 96895-25-9
M. Wt: 252.31 g/mol
InChI Key: VEAUNWQYYMXIRB-BOTMBNHJSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nyasol, also known as cis-hinokiresinol or (Z)-hinokiresinol, is a lignan found in Anemarrhena asphodeloides . It is an active compound with antifungal, antibacterial, antileishmanial, and hyaluronidase inhibition activities . It inhibits LTB4 binding to human neutrophils .


Synthesis Analysis

The practical total synthesis of racemic nyasol was explored. The α-hydroxyketo compound was prepared from commercially available starting materials in two steps. Chelation-controlled reduction of the α-hydroxyketo compound with Zn(BH4)2 gave the anti-1,2-diol compound as the major product .


Molecular Structure Analysis

Nyasol has a molecular formula of C17H16O2 . The structure of Nyasol includes a phenolic component, which contributes to its biological activity .


Chemical Reactions Analysis

Nyasol inhibits LTB4 binding to human neutrophils and suppresses neuroinflammatory response through the inhibition of I-κB degradation in LPS-stimulated BV-2 microglial cells .

Scientific Research Applications

  • Antifungal and Synergistic Properties : Nyasol has been identified to exhibit antifungal activity, particularly against Candida albicans. It shows synergistic effects when combined with azole antifungal agents, suggesting its potential as an adjuvant in treating candidiasis (Iida et al., 2000).

  • Identification and Isolation from Plants : Nyasol has been isolated from Asparagus cochinchinensis and characterized through spectroscopic methods. Its structure and stereochemistry were determined, contributing to a better understanding of compounds in this plant (Tsui & Brown, 1996).

  • Anti-oomycete Activity : Extracts from Anemarrhena asphodeloides rhizomes, containing nyasol, demonstrated strong antifungal activity against various plant pathogenic fungi and oomycetes, offering potential applications in agriculture (Park et al., 2003).

  • Synthesis and Biological Activities : Nyasol has attracted interest for its various biological activities, including anti-inflammatory, anticancer, and estrogen receptor binding activities. Efforts have been made to synthesize this compound to facilitate further pharmacological studies (Kwon et al., 2013).

  • Antioxidant and Antiatherogenic Activities : Nyasol, also known as cis-hinokiresinol, was found to exhibit significant antioxidant and antiatherogenic activities, providing potential therapeutic applications in cardiovascular diseases (Song et al., 2007).

  • Cosmetic Applications : Nyasol isolated from Anemarrhena asphodeloide rhizomes showed potential in cosmetic applications due to its anti-inflammatory and skin-whitening effects, indicating its use in functional cosmetics (Park et al., 2015).

  • Inhibition of Inflammatory Responses : Nyasol inhibited various inflammatory mediators in cell-based studies, suggesting its role as a potential anti-inflammatory agent (Lim et al., 2009).

  • Neuroprotective Effects : Nyasol was found to suppress neuroinflammatory responses in microglial cells, indicating potential therapeutic applications in neurodegenerative diseases (Lee et al., 2013).

properties

IUPAC Name

4-[(1E,3R)-3-(4-hydroxyphenyl)penta-1,4-dienyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O2/c1-2-14(15-7-11-17(19)12-8-15)6-3-13-4-9-16(18)10-5-13/h2-12,14,18-19H,1H2/b6-3+/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEAUNWQYYMXIRB-BOTMBNHJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(C=CC1=CC=C(C=C1)O)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C[C@H](/C=C/C1=CC=C(C=C1)O)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nyasol

CAS RN

96895-25-9
Record name Nyasol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096895259
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Nyasol
Reactant of Route 2
Nyasol
Reactant of Route 3
Nyasol
Reactant of Route 4
Nyasol
Reactant of Route 5
Nyasol
Reactant of Route 6
Nyasol

Citations

For This Compound
450
Citations
YJ Park, CS Ku, MJ Kim, MK Lee, KO Kim… - Journal of Applied …, 2015 - koreascience.kr
… of the compound was determined as nyasol (1). Nyasol was exhibited potent inhibitory activity for … As a result, nyasol has an excellent inflammation-dependent anti-whitening and TARC …
Number of citations: 6 koreascience.kr
MH Lee, DIL Jang, J Choi - Cosmetics, 2023 - mdpi.com
… concluded that nyasol is the … of nyasol is very difficult and complicated; therefore, the concentration of AARE exhibiting low toxicity similar to nyasol must be defined because pure nyasol …
Number of citations: 0 www.mdpi.com
Y Kobayashi, T Hirotsu - Synlett, 2023 - thieme-connect.com
(S)-Nyasol was selected as a target to demonstrate the efficiency of a copper-catalyzed substitution of secondary propargylic phosphates. The key phosphate (R)-TBDPSO(CH 2 ) 2 CH[…
Number of citations: 1 www.thieme-connect.com
PR Lassen, DM Skytte, L Hemmingsen… - Journal of natural …, 2005 - ACS Publications
… that (+)-nyasol possesses the S-… nyasol, indicating that the broadening and changes in frequencies and relative intensities of the signals are due to nyasol−solvent and/or nyasol−nyasol …
Number of citations: 34 pubs.acs.org
G Bae, JR Yu, J Lee, J Chang… - Chemistry & …, 2007 - Wiley Online Library
Three known phenolic compounds, (−)‐(R)‐nyasol (=4,4′‐(1Z,3R)‐Penta‐1,4‐diene‐1,3‐diyldiphenol; 1), its derivative 2, and broussonin A (3) – isolated from the rhizomes of …
Number of citations: 42 onlinelibrary.wiley.com
HJ Park, JY Lee, SS Moon, BK Hwang - Phytochemistry, 2003 - Elsevier
… nyasol, (Z)-1,3-bis(4-hydroxyphenyl)-1,4-pentadiene by NMR and mass spectral analysis. Nyasol … In a greenhouse test, treatment with the antifungal compound nyasol was significantly …
Number of citations: 59 www.sciencedirect.com
H Lim, JW Nam, EK Seo, YS Kim, HP Kim - Archives of pharmacal …, 2009 - Springer
… (-)-nyasol as an anti-inflammatory principle. In this study, the in vitro and in vivo anti-inflammatory activities of (-)-nyasol (cis-hinokiresinol) were examined and (-)-nyasol proved to be a …
Number of citations: 27 link.springer.com
WY Tsui, GD Brown - Phytochemistry, 1996 - Elsevier
Bio-directed fractionation of the tubers of Asparagus cochinchinensis yielded the novel compound, (+)-nyasol. The structure and stereochemistry of (+)-nyasol was determined from two-…
Number of citations: 55 www.sciencedirect.com
Y Iida, KB Oh, M Saito, H Matsuoka, H Kurata - Planta medica, 2000 - thieme-connect.com
The antifungal activity of nyasol (NYS) alone or with various antifungal agents was measured in vitro against Candida albicans, Aspergillus fumigatus, and Trichophyton mentagrophytes…
Number of citations: 36 www.thieme-connect.com
HJ Lee, H Li, HR Chang, H Jung, DY Lee… - Journal of Enzyme …, 2013 - Taylor & Francis
… −)-nyasol suppresses the production of eicosanoid and NO, respectively Citation9 . However, the effects of (−)-nyasol … Therefore, in this study, we investigated the possibility of (−)-nyasol …
Number of citations: 17 www.tandfonline.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.